molecular formula C6H15N3O3 B3060028 N-(2-Methoxyethyl)guanidine acetate CAS No. 1609401-38-8

N-(2-Methoxyethyl)guanidine acetate

Cat. No.: B3060028
CAS No.: 1609401-38-8
M. Wt: 177.20
InChI Key: VKLISMQZWKAOCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methoxyethyl)guanidine acetate is a chemical compound with the molecular formula C6H15N3O3. It is known for its applications in various fields such as pharmaceuticals, organic synthesis, and chemical research. The compound is characterized by its guanidine group attached to a 2-methoxyethyl chain, which is further combined with an acetate group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methoxyethyl)guanidine acetate typically involves the reaction of guanidine with 2-methoxyethylamine in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The final step involves the addition of acetic acid to form the acetate salt.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is isolated through crystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions: N-(2-Methoxyethyl)guanidine acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amine derivatives.

    Substitution: The guanidine group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products Formed:

    Oxidation: Oxidized derivatives of the guanidine group.

    Reduction: Simplified amine derivatives.

    Substitution: Substituted guanidine compounds with various functional groups.

Scientific Research Applications

N-(2-Methoxyethyl)guanidine acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Methoxyethyl)guanidine acetate involves its interaction with molecular targets such as enzymes and receptors. The guanidine group is known for its strong basicity, which allows it to form stable complexes with various biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

  • N-Methylguanidine acetate
  • N-Ethylguanidine acetate
  • N-Propylguanidine acetate

Comparison: N-(2-Methoxyethyl)guanidine acetate is unique due to the presence of the 2-methoxyethyl group, which imparts distinct chemical and physical properties compared to other guanidine derivatives. This uniqueness makes it suitable for specific applications where other guanidine compounds may not be as effective.

Properties

IUPAC Name

acetic acid;2-(2-methoxyethyl)guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N3O.C2H4O2/c1-8-3-2-7-4(5)6;1-2(3)4/h2-3H2,1H3,(H4,5,6,7);1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKLISMQZWKAOCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.COCCN=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609401-38-8
Record name Guanidine, N-(2-methoxyethyl)-, acetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609401-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Methoxyethyl)guanidine acetate
Reactant of Route 2
Reactant of Route 2
N-(2-Methoxyethyl)guanidine acetate
Reactant of Route 3
N-(2-Methoxyethyl)guanidine acetate
Reactant of Route 4
Reactant of Route 4
N-(2-Methoxyethyl)guanidine acetate
Reactant of Route 5
N-(2-Methoxyethyl)guanidine acetate
Reactant of Route 6
Reactant of Route 6
N-(2-Methoxyethyl)guanidine acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.